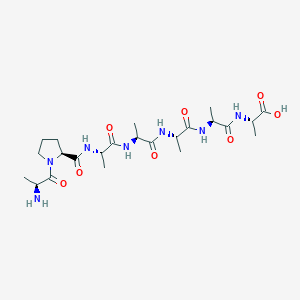![molecular formula C22H19NO3S B14249181 Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- CAS No. 516520-16-4](/img/structure/B14249181.png)
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- typically involves the nucleophilic ring-opening of epoxides with sulfonamides. For instance, 2-benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine can be synthesized in two steps: the first step involves the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-triisopropylbenzenesulfonamide) .
Industrial Production Methods
Industrial production methods for aziridines often involve large-scale ring-opening polymerization processes. These methods are designed to produce aziridines with high efficiency and yield, suitable for various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by the presence of electron-withdrawing groups such as sulfonyl, which activate the aziridine ring towards nucleophilic attack.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents for nucleophilic ring-opening reactions include various nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from the nucleophilic ring-opening of aziridines are typically amines, alcohols, or thiols, depending on the nucleophile used .
Applications De Recherche Scientifique
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful for the development of new drugs and therapeutic agents.
Polymer Chemistry: Aziridines are used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Mécanisme D'action
The mechanism of action of aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)- involves the activation of the aziridine ring by electron-withdrawing groups, making it susceptible to nucleophilic attack. This leads to the formation of various ring-opened products, which can further react to form more complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: This compound is similar in structure but contains an ethenyl group instead of a benzoyl group.
Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-: This compound has a methylethenyl group, making it structurally similar but with different reactivity.
Propriétés
Numéro CAS |
516520-16-4 |
|---|---|
Formule moléculaire |
C22H19NO3S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
[(2S,3R)-1-(4-methylphenyl)sulfonyl-3-phenylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C22H19NO3S/c1-16-12-14-19(15-13-16)27(25,26)23-20(17-8-4-2-5-9-17)21(23)22(24)18-10-6-3-7-11-18/h2-15,20-21H,1H3/t20-,21+,23?/m1/s1 |
Clé InChI |
BCWJPYBVTNWFEG-VXVSGHKGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]([C@H]2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



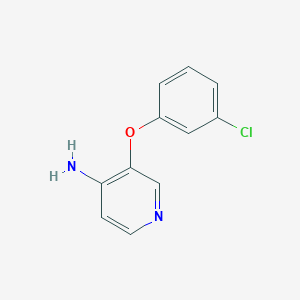
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
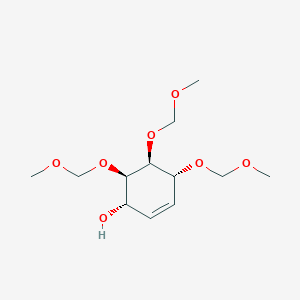
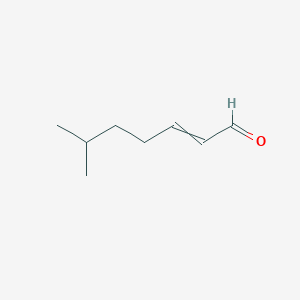

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
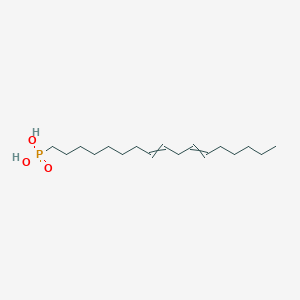
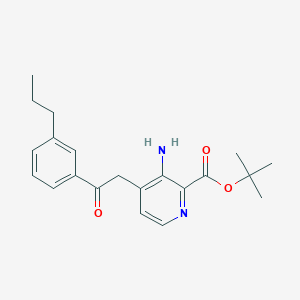
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
